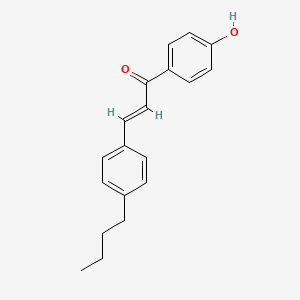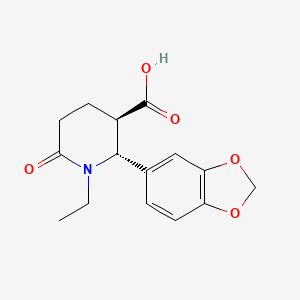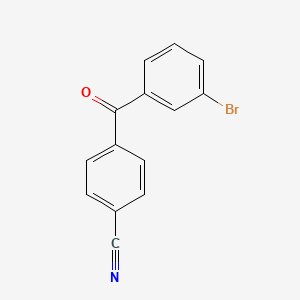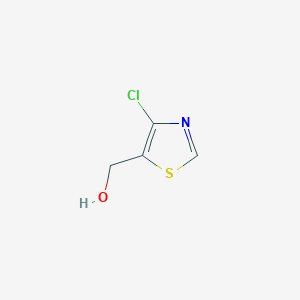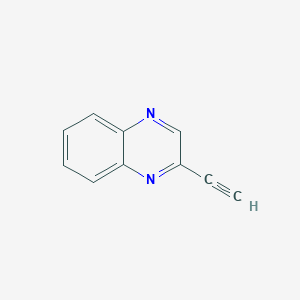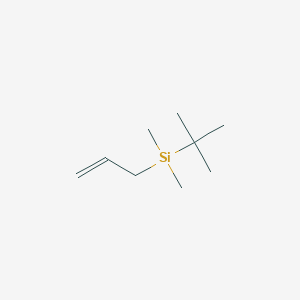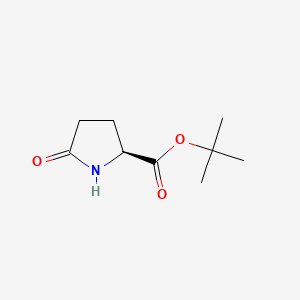
tert-Butyl 5-oxo-L-prolinate
描述
tert-Butyl 5-oxo-L-prolinate: is an organic compound with the chemical formula C9H15NO3 . It is a white crystalline solid that is stable at ambient temperatures. This compound is relatively insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide. It is commonly used as an optically active substance and often serves as a substrate or ligand for chiral catalytic reactions in organic synthesis .
作用机制
Target of Action
It is commonly used as an optically active substance in organic synthesis, often serving as a substrate or ligand for chiral catalytic reactions .
Mode of Action
The compound’s mode of action involves its interaction with its targets through chemical reactions. For instance, it has been reported that both 1,3-chelation and the formation of a tetrahedral intermediate are key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Biochemical Pathways
It is known to be involved in various synthetic applications, including the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is stable at room temperature and has relatively low solubility, being soluble in some organic solvents such as ethanol and dimethylformamide .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reactions it is involved in. For instance, in the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids, the compound serves as a key intermediate .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature and its solubility can be influenced by the choice of solvent . Additionally, the compound’s reactivity and efficacy in reactions can be influenced by factors such as temperature, pH, and the presence of other reactants .
生化分析
Biochemical Properties
tert-Butyl 5-oxo-L-prolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with chiral catalysts, where this compound acts as a substrate or ligand, facilitating stereoselective reactions . This interaction is crucial in the synthesis of optically active compounds, which are essential in the pharmaceutical industry. Additionally, this compound can interact with enzymes involved in amino acid metabolism, influencing the production of other biologically active compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . This compound also impacts cell signaling pathways by interacting with specific receptors or enzymes, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. This compound is relatively stable at ambient temperatures, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and the synthesis of biologically active compounds . This compound can affect metabolic flux, leading to changes in the levels of key metabolites. For example, this compound can influence the production of proline and other amino acids, which are essential for protein synthesis and other cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via amino acid transporters, where it can then interact with intracellular enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production . Its localization can also affect its interactions with other biomolecules, thereby modulating its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 5-oxo-L-prolinate can be synthesized through various methods. One common method involves the reaction of pyroglutamic acid with tert-butoxyl chloride to form an intermediate, tert-butyl pyroglutamate. This intermediate is then converted to this compound through appropriate methods such as job isotope exchange or acetic anhydride method .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The intermediate compounds are carefully monitored, and the final product is purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: tert-Butyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce various reduced forms of the compound .
科学研究应用
tert-Butyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate or ligand in chiral catalytic reactions, aiding in the synthesis of optically active compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
相似化合物的比较
tert-Butyl 5-oxo-L-prolinate can be compared with similar compounds such as:
- tert-Butyl (S)-5-oxo-2-pyrrolidinecarboxylate
- tert-Butyl L-pyroglutamate
Uniqueness: this compound is unique due to its excellent stereoselectivity and chemical stability. It is widely used in chiral catalytic reactions, making it a valuable compound in organic synthesis .
属性
IUPAC Name |
tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSPAGZWRTTOT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188899 | |
| Record name | tert-Butyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-16-7 | |
| Record name | 5-Oxo-L-proline 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35418-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-oxo-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035418167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-oxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
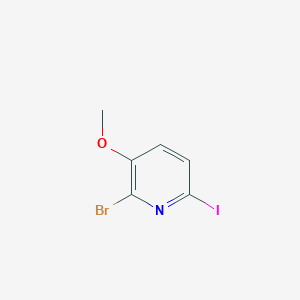
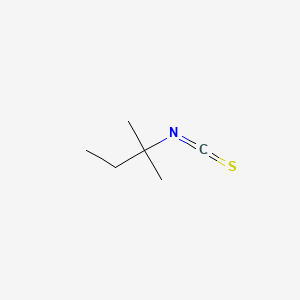
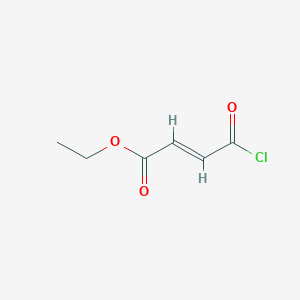

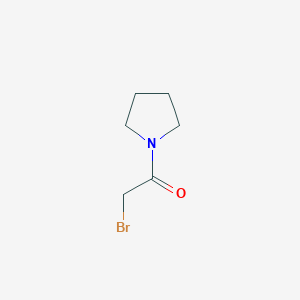
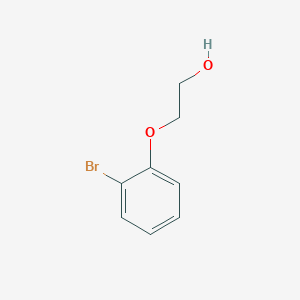

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
